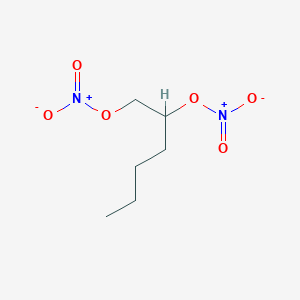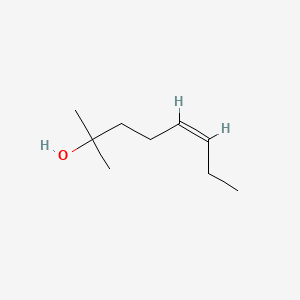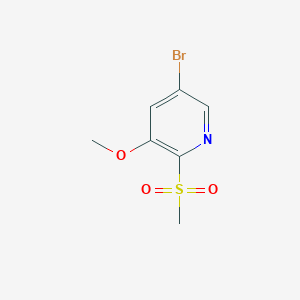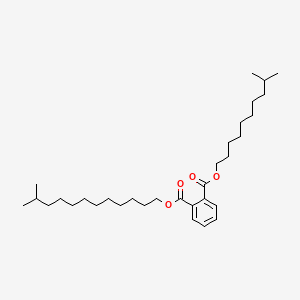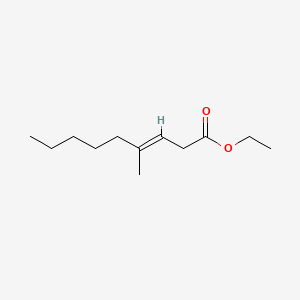
Ethyl 4-methylnon-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methylnon-3-enoate: is an organic compound with the molecular formula C12H22O2 . It is an ester derived from 4-methylnon-3-enoic acid and ethanol. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-methylnon-3-enoate can be synthesized through the esterification of 4-methylnon-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.
化学反応の分析
Types of Reactions:
Hydrolysis: Ethyl 4-methylnon-3-enoate can undergo hydrolysis in the presence of an acid or base to yield 4-methylnon-3-enoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: 4-methylnon-3-enoic acid and ethanol.
Reduction: 4-methylnon-3-enol.
Oxidation: 4-methylnon-3-enoic acid.
科学的研究の応用
Ethyl 4-methylnon-3-enoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
作用機序
The mechanism of action of ethyl 4-methylnon-3-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in enzymatic reactions or its interaction with cellular components.
類似化合物との比較
Ethyl acetate: Another ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and perfumes.
Ethyl butanoate: Also used in the fragrance industry for its pineapple-like scent.
Uniqueness: Ethyl 4-methylnon-3-enoate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain and the presence of a double bond make it different from simpler esters like ethyl acetate and methyl butyrate, providing it with unique applications in various fields.
特性
CAS番号 |
85554-63-8 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
ethyl (E)-4-methylnon-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-11(3)9-10-12(13)14-5-2/h9H,4-8,10H2,1-3H3/b11-9+ |
InChIキー |
JVXWGOFHIHVYPP-PKNBQFBNSA-N |
異性体SMILES |
CCCCC/C(=C/CC(=O)OCC)/C |
正規SMILES |
CCCCCC(=CCC(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




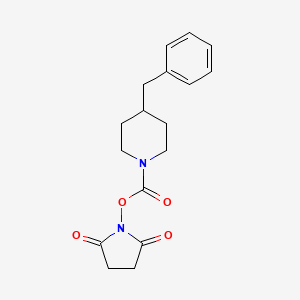

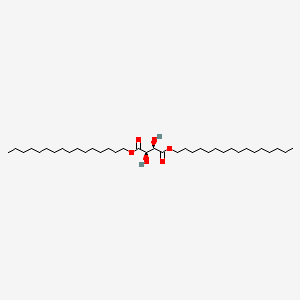
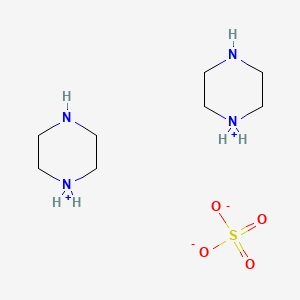
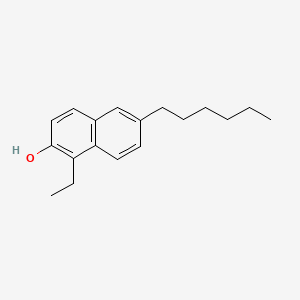
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
